4-Chloro-6-methyl-1h-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine typically involves the reaction of 2,3-diaminopyridine with various reagents. One common method includes the use of methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride in methanol, resulting in the corresponding imidazo[4,5-c]pyridine . Another approach involves the reaction of 4-chloro-3H-imidazo[4,5-c]pyridine with sodium hexamethyldisilazane in tetrahydrofuran and dimethyl sulfoxide, followed by the addition of methyl iodide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, although specific conditions and reagents are less frequently documented.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hexamethyldisilazane in tetrahydrofuran and dimethyl sulfoxide, followed by methyl iodide.
Oxidation and Reduction: Specific reagents and conditions vary based on the desired modification.
Major Products
The major products formed from these reactions depend on the substituents introduced during the substitution reactions.
Scientific Research Applications
4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, imidazopyridines are known to act as GABA A receptor positive allosteric modulators, influencing neurotransmission in the central nervous system . Additionally, they can inhibit enzymes such as proton pumps and aromatase, contributing to their therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridine: Another isomeric form with distinct biological activities.
Imidazo[1,2-a]pyridine: Known for its use in various pharmaceutical applications.
Uniqueness
4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C7H6ClN3 |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
4-chloro-6-methyl-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5-6(7(8)11-4)10-3-9-5/h2-3H,1H3,(H,9,10) |
InChI Key |
RYVMVGXLKCQJKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)Cl)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.